![molecular formula C19H24N4O4 B13479033 2-(2,6-Dioxo-3-piperidyl)-5-[ethyl-[2-(ethylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13479033.png)
2-(2,6-Dioxo-3-piperidyl)-5-[ethyl-[2-(ethylamino)ethyl]amino]isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dioxopiperidin-3-yl)-5-{ethyl[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound known for its diverse applications in scientific research. This compound is a functionalized cereblon ligand, which is used in the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). It allows rapid conjugation with carboxyl linkers due to the presence of an amine group, making it a basic building block for creating protein degrader libraries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{ethyl[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. One common method involves the reaction of 2,6-dioxopiperidine with isoindole-1,3-dione derivatives under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like diisopropylethylamine (DIPEA). The mixture is heated to around 90°C for 16 hours, followed by cooling to room temperature and removal of volatiles .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-{ethyl[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or acyl chlorides in the presence of a base.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Diisopropylethylamine, triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Aplicaciones Científicas De Investigación
2-(2,6-dioxopiperidin-3-yl)-5-{ethyl[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in the development of PROTACs for targeted protein degradation, which is crucial for studying protein function and regulation.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mecanismo De Acción
The compound exerts its effects through a pleiotropic mechanism of action. It induces apoptosis in tumor cells, disrupts tumor interactions with the cellular microenvironment, and improves autoimmune responses. The molecular targets and pathways involved include the activation of E3 ligase, which promotes the proteolysis of specific proteins .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: Known for its use in treating multiple myeloma and leprosy.
Pomalidomide: A derivative of thalidomide with enhanced anti-cancer properties.
Lenalidomide: Another thalidomide derivative used in the treatment of multiple myeloma and myelodysplastic syndromes.
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-5-{ethyl[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific functional groups that allow for rapid conjugation with carboxyl linkers. This makes it particularly useful in the development of PROTACs and targeted protein degradation, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C19H24N4O4 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[ethyl-[2-(ethylamino)ethyl]amino]isoindole-1,3-dione |
InChI |
InChI=1S/C19H24N4O4/c1-3-20-9-10-22(4-2)12-5-6-13-14(11-12)19(27)23(18(13)26)15-7-8-16(24)21-17(15)25/h5-6,11,15,20H,3-4,7-10H2,1-2H3,(H,21,24,25) |
Clave InChI |
HHNUBPODLYLXBN-UHFFFAOYSA-N |
SMILES canónico |
CCNCCN(CC)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13478953.png)
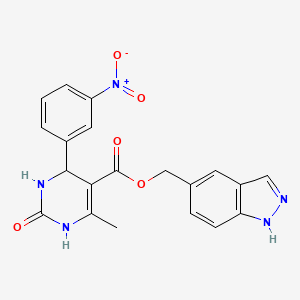
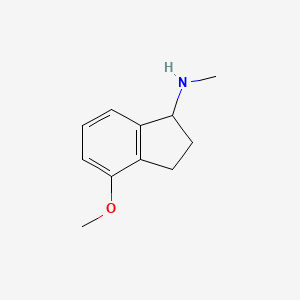
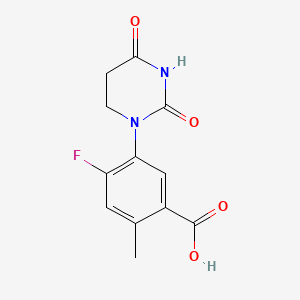
![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B13478978.png)
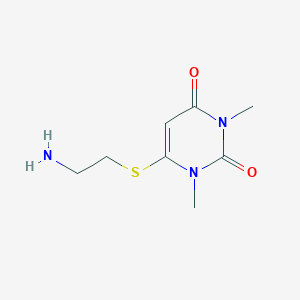

![Tert-butyl 4-chloro-5,7-dihydro-6H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13478995.png)
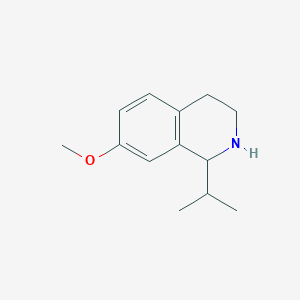
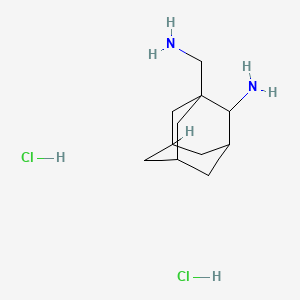
![2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13479015.png)
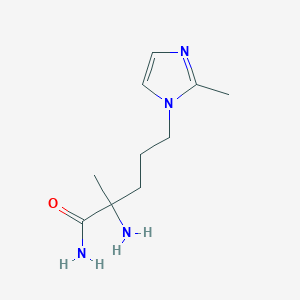
![6-Oxaspiro[4.5]decan-7-ylmethanamine](/img/structure/B13479032.png)

